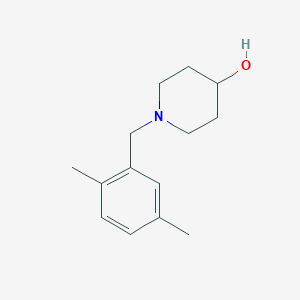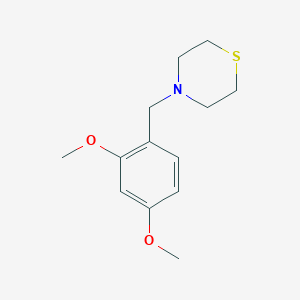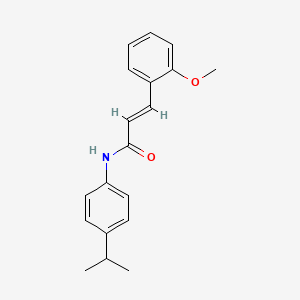![molecular formula C19H23N3O4S B5674419 4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide](/img/structure/B5674419.png)
4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide often involves a multi-step process. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized by coupling benzenesulfonyl chloride with piperidine and substituting the oxygen atom with various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, featuring aromatic rings, sulfonamide groups, and piperidine structures. For instance, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate has been studied, revealing a crystalline form stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine-based compounds exhibit a range of chemical reactions, often influenced by the functional groups attached to the piperidine nucleus. The arene sulfonyl group, for example, has been found critical for the high enantioselectivity of certain Lewis basic catalysts (Wang et al., 2006).
Physical Properties Analysis
The physical properties of these compounds are closely linked to their molecular structures. Factors such as crystalline form, hydrogen bonding, and molecular packing significantly influence their physical characteristics, as seen in various piperidine derivatives (Kuleshova & Khrustalev, 2000).
Propriétés
IUPAC Name |
4-(3-hydroxyphenyl)-N-[3-(methylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-27(25,26)18-7-3-5-16(13-18)21-19(24)22-10-8-14(9-11-22)15-4-2-6-17(23)12-15/h2-7,12-14,20,23H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWEQVAUASURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5674337.png)

![3-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5674363.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674364.png)

![3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one](/img/structure/B5674388.png)
![N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5674399.png)



![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)

![3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5674442.png)
![methyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5674449.png)